molecular formula C11H14N4S2 B12683291 Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N'-2-thiazolyl- CAS No. 149485-73-4

Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12683291
CAS No.: 149485-73-4
M. Wt: 266.4 g/mol
InChI Key: QWAJHAQEJKTIBY-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a unique structure that combines a pyrrole ring, an ethyl linker, and a thiazole ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(1-methyl-1H-pyrrol-2-yl)ethylamine with 2-isothiocyanatothiazole. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles like amines or alcohols replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, alcohols; in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-(1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl-
  • Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-benzothiazolyl-
  • Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-imidazolyl-

Uniqueness

Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- is unique due to its specific combination of a pyrrole ring, an ethyl linker, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Properties

CAS No.

149485-73-4

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-[2-(1-methylpyrrol-2-yl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C11H14N4S2/c1-15-7-2-3-9(15)4-5-12-10(16)14-11-13-6-8-17-11/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,16)

InChI Key

QWAJHAQEJKTIBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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